molecular formula C11H7ClN4O3 B11029177 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide

4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide

Cat. No.: B11029177
M. Wt: 278.65 g/mol
InChI Key: OVAHPNYFCVVRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide is a chemical compound with the molecular formula C11H7ClN4O3 It is known for its unique structure, which includes a chloro group, two cyanomethyl groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with cyanomethylating agents under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzoic acid, followed by the addition of a cyanomethylating agent like chloroacetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Properties

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide

InChI

InChI=1S/C11H7ClN4O3/c12-8-1-2-9(10(7-8)16(18)19)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2

InChI Key

OVAHPNYFCVVRHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N(CC#N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.